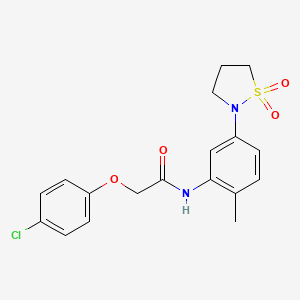

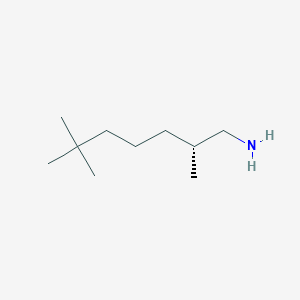

![molecular formula C18H15F3N6O B2714965 3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034355-89-8](/img/structure/B2714965.png)

3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized and studied. For instance, a series of new 1H-benzo imidazole derivatives of 3, 4-substituted triazole were synthesized, analyzed, and characterized by FTIR, 1HNMR, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing a benzofuran moiety demonstrates the diversity of heterocyclic compounds that can be synthesized from similar chemical frameworks. These compounds were obtained through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, showcasing a wide range of potential chemical modifications and applications in medicinal chemistry and materials science (Abdelhamid, Fahmi, & Alsheflo, 2012).

Catalysis and Chirality in Heterocyclic Chemistry

The exploration of chirality and catalysis using aromatic N-fused heterobicyclic carbenes, such as imidazo[1,5-a]pyridin-3-ylidenes and [1,2,4]triazolo[4,3-a]pyridin-3-ylidenes, underscores the importance of these compounds in asymmetric catalysis. These heterobicyclic carbenes offer versatile platforms for modulating steric and electronic properties, which are crucial for developing selective catalysts in synthetic organic chemistry (Iglesias‐Sigüenza et al., 2016).

Novel Synthetic Methodologies

A notable advancement is the efficient synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium using thiamine hydrochloride (VB1) as a catalyst. This method highlights the use of water as a solvent, aligning with the principles of green chemistry by utilizing inexpensive and readily available catalysts to achieve improved yields. Such methodologies contribute significantly to the sustainable synthesis of complex heterocycles (Liu, Lei, & Hu, 2012).

Characterization and Potential Applications

The characterization of designer benzodiazepines like pyrazolam, which contains a triazolo[4,3-a][1,4]benzodiazepine backbone, illustrates the investigative efforts into novel compounds' pharmacokinetic properties. While this example borders on pharmacological research, it emphasizes the significance of understanding the metabolic pathways, elimination half-lives, and detection methods for newly synthesized heterocyclic compounds, which is essential for their potential application in various scientific fields (Moosmann et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O/c19-18(20,21)12-5-8-27-15(9-12)24-25-16(27)10-22-17(28)6-7-26-11-23-13-3-1-2-4-14(13)26/h1-5,8-9,11H,6-7,10H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYLSBNGXXKXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

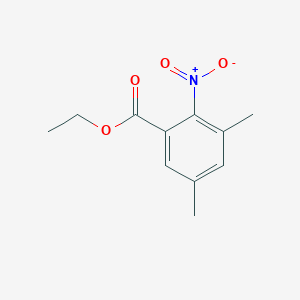

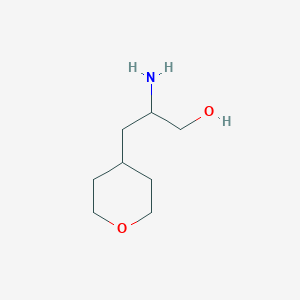

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

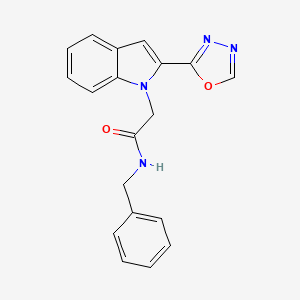

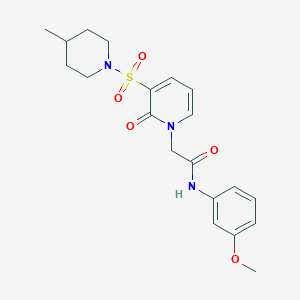

![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)

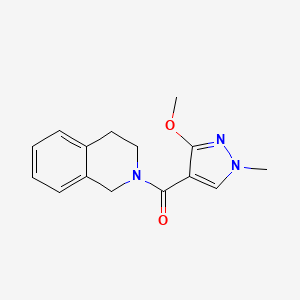

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)

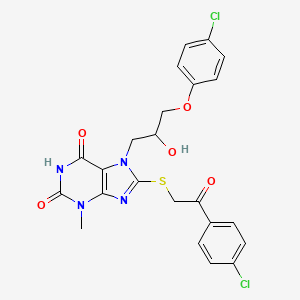

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)